molecular formula C8H5BrN2O B184417 2-(4-Bromophenyl)-1,3,4-oxadiazole CAS No. 41420-90-0

2-(4-Bromophenyl)-1,3,4-oxadiazole

Cat. No. B184417
CAS RN: 41420-90-0
M. Wt: 225.04 g/mol
InChI Key: UGBVZNXXRZISHN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3,4-oxadiazole is a highly versatile and useful organic compound that has been found to have a variety of applications in scientific research and laboratory experiments. This compound is a derivative of the 1,3,4-oxadiazole ring system, containing a bromine atom in the para-position of the phenyl ring. It is a relatively stable compound and can be synthesized in a variety of ways.

Scientific Research Applications

Antimicrobial Agent

2-(4-Bromophenyl)-1,3,4-oxadiazole: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising activity against both bacterial (Gram-positive and Gram-negative) and fungal species. The molecular structures of these derivatives have been confirmed through various spectroanalytical methods, and their antimicrobial efficacy has been evaluated using turbidimetric methods .

Antiproliferative Agent

These oxadiazole derivatives have also been explored for their antiproliferative properties, particularly against cancer cell lines such as the estrogen receptor-positive human breast adenocarcinoma (MCF7). The compounds have been assessed using the Sulforhodamine B (SRB) assay, indicating potential applications in cancer treatment .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between these compounds and various receptors. These studies help in identifying the binding modes and affinities of active compounds, which is essential for rational drug design. The docking scores can indicate the potential of these compounds to be used as lead compounds in drug development .

Anticancer Drug Resistance

The resistance of cancerous cells to chemotherapeutic agents is a significant challenge in cancer treatment2-(4-Bromophenyl)-1,3,4-oxadiazole derivatives have been synthesized to study their effectiveness in overcoming this resistance, providing a new avenue for the development of more effective cancer therapies .

Synthetic Source Development

The synthesis of 2-(4-Bromophenyl)-1,3,4-oxadiazole and its derivatives is an area of interest for developing new molecules from synthetic sources. These efforts aim to discover compounds with novel modes of action to treat microbial infections and malignancies .

Medicinal Chemistry

In medicinal chemistry, the heterocyclic thiazole nucleus, which is related to the oxadiazole ring, is known for its various medicinal properties. This includes activities such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor. The study of 2-(4-Bromophenyl)-1,3,4-oxadiazole contributes to this field by providing insights into the structure-activity relationships of these heterocyclic compounds .

properties

IUPAC Name

2-(4-bromophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBVZNXXRZISHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351954
Record name 2-(4-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1,3,4-oxadiazole

CAS RN

41420-90-0
Record name 2-(4-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromo-phenyl)-1,3,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

12.3 mmol of 4-bromo-benzoic acid hydrazide were dissolved in 26 ml of triethyl orthoformate. The reaction mixture was stirred overnight at 140°, evaporated and the residue crystallized from ethanol to give the title compound as a colorless solid. MS (m/e): 225.0 (MH+, 100%)
Quantity
12.3 mmol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-bromobenzoic hydrazide (200 g) in industrial methylated spirit (700 ml) was added triethylorthoformate (309 ml), industrial methylated spirit (100 ml) and sulphuric acid (0.8 ml). The reaction mixture was heated to reflux for 1 hour. The reaction mixture was cooled to 0-5° C. and product crystallised. Product was isolated, washed and dried to yield 2-(4-bromophenyl)-1,3,4-oxadiazole (186.1 g, 89.9%). 400 MHz NMR Spectrum: (DMSOd6) 9.35 (s, 1H), 7.98 (d, 1H), 7.95 (d, 1H), 7.84 (d, 1H), 7.81 (d, 1H); Mass Spectrum MH+ 224.9663 (calc. using 79-Br) Found 224.9701.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
309 mL
Type
reactant
Reaction Step Two
[Compound]
Name
industrial methylated spirit
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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